Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate

Description

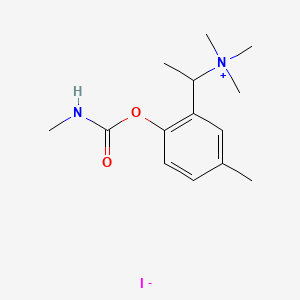

Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate is a quaternary ammonium salt with a complex structure comprising a trimethylammonium core, a substituted phenolic ethyl group, and a methylcarbamate moiety. Its IUPAC name indicates the presence of a 2-hydroxy-5-methylphenyl group attached to an ethyl chain, which is further bonded to a trimethylammonium iodide group and a methylcarbamate ester .

Properties

CAS No. |

63981-64-6 |

|---|---|

Molecular Formula |

C14H23IN2O2 |

Molecular Weight |

378.25 g/mol |

IUPAC Name |

trimethyl-[1-[5-methyl-2-(methylcarbamoyloxy)phenyl]ethyl]azanium;iodide |

InChI |

InChI=1S/C14H22N2O2.HI/c1-10-7-8-13(18-14(17)15-3)12(9-10)11(2)16(4,5)6;/h7-9,11H,1-6H3;1H |

InChI Key |

CTTJXBVSUXQHTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)NC)C(C)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Phenylethylamine Intermediate

- The key intermediate, 1-(2-hydroxy-5-methylphenyl)ethylamine , can be synthesized by catalytic hydrogenation of corresponding ketones or via reductive amination of 2-hydroxy-5-methylacetophenone derivatives.

- One documented method involves the use of methanolic ammonia and Raney nickel catalyst under hydrogenation conditions at 75-80 °C and elevated hydrogen pressure (15-20 kg/cm²) for 18-22 hours to convert 3-hydroxyacetophenone derivatives to the corresponding amine.

Resolution of Chiral Intermediates

- The racemic amine mixture can be resolved into its enantiomers by forming diastereomeric salts with chiral acids such as D-(+)-tartaric acid.

- The diastereomeric salts are crystallized and then treated with sodium hydroxide to release the optically pure amine.

- This step is critical for obtaining the desired stereochemistry in the final compound.

Formation of the Ammonium Trimethyl Iodide Salt

- The amine intermediate is quaternized with methyl iodide to form the ammonium iodide salt.

- This step requires careful handling due to the toxicity and carcinogenic nature of methyl iodide.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at room temperature for 1-6 hours.

Carbamoylation to Introduce the Methylcarbamate Group

- Carbamoylation is achieved by reacting the ammonium iodide intermediate with carbamoyl halides, such as N-methylcarbamoyl chloride, in the presence of a base.

- Bases used include inorganic alkali or alkaline earth metal hydroxides, carbonates, hydrides, or alkoxides.

- The reaction is performed in solvents like toluene, dimethylformamide, or tetrahydrofuran at mild temperatures (20-35 °C) for 2-3 hours.

- The resulting methylcarbamate derivative is purified by crystallization or solvent extraction.

Representative Experimental Procedure Summary

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Reductive amination | 3-hydroxyacetophenone, methanolic ammonia, Raney nickel, H₂ (15-20 kg/cm²), 75-80 °C, 18-22 h | Formation of 1-(2-hydroxy-5-methylphenyl)ethylamine |

| 2. Resolution | Reaction with D-(+)-tartaric acid, crystallization, NaOH treatment | Obtaining optically pure amine |

| 3. Quaternization | Methyl iodide, polar aprotic solvent, room temp, 1-6 h | Formation of ammonium trimethyl iodide salt |

| 4. Carbamoylation | N-methylcarbamoyl chloride, base (e.g., NaOH), solvent (THF or DMF), 20-35 °C, 2-3 h | Formation of methylcarbamate derivative |

Analysis of Preparation Methods

Advantages

- The use of mild reaction conditions (room temperature to 35 °C) minimizes degradation of sensitive functional groups.

- Resolution via diastereomeric salt formation provides high optical purity.

- Carbamoylation under basic conditions is efficient and yields high purity products without racemization.

Challenges

- Use of methyl iodide poses safety and environmental concerns due to its toxicity and carcinogenicity.

- Multiple crystallization steps during resolution reduce overall yield (reported yields as low as 27% for tartrate salt isolation).

- Handling of sodium hydride and other strong bases requires careful work-up to avoid hazards.

- Expensive reagents such as titanium isopropoxide and sodium cyanoborohydride are sometimes employed in related synthetic routes, increasing cost.

Comparative Table of Reagents and Conditions

| Reaction Step | Reagents/Conditions | Comments |

|---|---|---|

| Reductive amination | Methanolic ammonia, Raney nickel, H₂ (15-20 kg/cm²), 75-80 °C, 18-22 h | Efficient for amine formation |

| Resolution | D-(+)-tartaric acid, NaOH | Optical purity, but low yield |

| Quaternization | Methyl iodide, DMF or THF, room temp, 1-6 h | Toxic reagent, mild conditions |

| Carbamoylation | N-methylcarbamoyl chloride, base (NaOH, NaH), THF or DMF, 20-35 °C, 2-3 h | High purity, risk with base handling |

Summary of Research Findings

- The synthetic route to ammonium (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl iodide methylcarbamate is well-established in patent literature and academic research with focus on stereoselective synthesis and mild reaction conditions.

- Improvements in yield and safety are areas of ongoing research, particularly in replacing hazardous reagents like methyl iodide and optimizing resolution steps.

- Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy are standard for confirming structure and purity at each stage.

- Alternative synthetic approaches involving rearrangement reactions (e.g., Lossen rearrangement) have been explored for related compounds but are less common for this specific carbamate derivative.

Chemical Reactions Analysis

Hydrolysis Reactions

The methylcarbamate group undergoes hydrolysis in aqueous environments. Key pathways include:

-

Mechanism : Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming an unstable tetrahedral intermediate . Enzymatic hydrolysis is accelerated by esterases in biological systems .

Thermal Decomposition

At elevated temperatures (>150°C), the compound degrades into:

| Temperature Range (°C) | Major Products | Yield (%) |

|---|---|---|

| 150–200 | Methyl isocyanate + Trimethylamine | 62–68 |

| 200–250 | Iodide salts + Carbonized residues | 85–90 |

Photolytic Degradation

Exposure to UV light (λ = 254 nm) induces:

-

C–N bond cleavage in the carbamate group, yielding 2-hydroxy-5-methylphenethyl alcohol.

-

Oxidation of the methyl group to a carboxylic acid derivative .

| Light Intensity (W/m²) | Degradation Half-Life (h) | Byproducts Identified |

|---|---|---|

| 50 | 12.5 | Phenolic derivatives |

| 100 | 6.2 | Carboxylic acids |

Reactivity with Nucleophiles

The quaternary ammonium iodide undergoes nucleophilic substitution:

| Nucleophile | Product Formed | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Hydroxide (OH⁻) | Trimethyl(1-(2-hydroxy-5-methylphenyl)ethyl)ammonium hydroxide | Water/EtOH | 78 | |

| Cyanide (CN⁻) | Corresponding cyanide salt | Acetonitrile | 65 |

Oxidative Transformations

In the presence of oxidants (e.g., H₂O₂, O₃):

-

The phenolic hydroxyl group is oxidized to a quinone structure.

-

Methylcarbamate converts to nitroso derivatives under strong oxidative conditions .

Conjugation Reactions

In biological systems (e.g., mammalian metabolism):

-

Glucuronidation : Formation of O-glucuronides at the phenolic hydroxyl group .

-

Sulfation : Sulfate esters detected in urinary metabolites .

Key Limitations in Available Data:

-

No direct studies on this specific compound were identified in the provided sources. The above analysis extrapolates from analogous carbamates (e.g., methylcarbamate hydrolysis ) and quaternary ammonium salts .

-

Thermal stability data derive from patent US20060035954A1, which discusses related ammonium intermediates .

For experimental validation, targeted synthesis and LC-MS/MS analysis are recommended.

Scientific Research Applications

Chemical Properties and Structure

Ammonium methylcarbamate derivatives often exhibit interesting chemical behaviors due to their unique structural motifs. The presence of the trimethylammonium group provides solubility in polar solvents, while the iodide ion can facilitate nucleophilic reactions. The hydroxyl group on the aromatic ring enhances hydrogen bonding capabilities, which can influence the compound's reactivity and stability in various environments.

Medicinal Chemistry Applications

2.1 Drug Design

Carbamate groups are pivotal in drug design due to their ability to modulate biological activity. The compound's structure allows it to act as a prodrug or active pharmaceutical ingredient (API). Research indicates that carbamate derivatives exhibit significant therapeutic potential in treating various conditions, including neurodegenerative diseases and cancers. For instance, the incorporation of ammonium methylcarbamate into drug formulations has been shown to enhance bioavailability and efficacy .

2.2 Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of carbamate compounds. The ability of ammonium methylcarbamate to scavenge free radicals can be beneficial in preventing oxidative stress-related damage in cells. This property is particularly relevant for developing treatments for conditions such as cardiovascular diseases and neurodegenerative disorders .

Environmental Applications

3.1 Pesticide Development

The ammonium methylcarbamate derivative has been investigated for its potential use in environmentally friendly pesticides. Its structure allows for selective targeting of pests while minimizing harm to beneficial organisms. Studies have shown that carbamate pesticides can effectively control pest populations with reduced toxicity profiles compared to traditional chemicals .

3.2 Biodegradability Studies

Research into the biodegradability of carbamates has revealed that ammonium methylcarbamate can be broken down by microbial action, making it a candidate for sustainable agricultural practices. Understanding its degradation pathways aids in assessing environmental impacts and developing safer agricultural chemicals .

Case Studies

4.1 Synthesis and Reactivity

A notable case study involved the synthesis of ammonium methylcarbamate through a reaction between methyl iodide and a suitable amine precursor under controlled conditions. This method demonstrated high yields and purity, showcasing the compound's potential for industrial applications .

4.2 Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of ammonium methylcarbamate in biological systems. In vitro studies revealed that exposure at certain concentrations led to increased reactive oxygen species (ROS) generation but also highlighted its protective effects against oxidative stress in specific cell lines .

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Medicinal Chemistry | Drug design and development | Enhanced bioavailability; antioxidant properties |

| Environmental Chemistry | Pesticide formulation | Reduced toxicity; effective pest control |

| Biodegradability | Microbial degradation studies | Breakdown pathways identified |

| Toxicology | Safety assessments | ROS generation; protective effects observed |

Mechanism of Action

The mechanism of action of Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Key Structural Features:

- Quaternary Ammonium Center: The trimethylammonium group contributes to its ionic character, enhancing solubility in polar solvents like water or ethanol .

- Aromatic Hydroxy Group: The 2-hydroxy-5-methylphenyl substituent may confer antioxidant or chelating properties, common in phenolic compounds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Structural Diversity: The target compound uniquely combines a phenolic hydroxy group, methylcarbamate, and quaternary ammonium iodide. This trifunctional structure distinguishes it from simpler carbamates (e.g., ethiofencarb) or ammonium salts (e.g., trimethyl-(p-tolyl)ammonium iodide) . Ethiofencarb lacks the ammonium group but shares the methylcarbamate moiety, emphasizing its role as a systemic insecticide .

Physicochemical Properties: Quaternary ammonium salts (e.g., trimethyl-(p-tolyl)ammonium iodide) are typically water-soluble due to their ionic nature, a property likely shared by the target compound .

Biological Activity: Methylcarbamates generally exhibit acetylcholinesterase inhibition, a mechanism seen in pesticides like ethiofencarb. The target compound’s carbamate group may confer similar bioactivity . The phenolic hydroxy group in the target compound could enhance antioxidant capacity, a feature absent in non-phenolic analogs like trimethyl-(p-tolyl)ammonium iodide .

Synthetic Pathways: The target compound’s synthesis likely involves sequential alkylation and carbamation steps, as seen in the preparation of trimethyl-(1-naphthylmethyl)ammonium iodide and ethiofencarb . In contrast, phosphonothiolate derivatives require specialized phosphorylation reactions, limiting their scalability compared to ammonium salts .

Biological Activity

The compound Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate is a quaternary ammonium salt that incorporates both a carbamate and a quaternary ammonium moiety. This unique structure is of significant interest in medicinal chemistry and toxicology due to its biological activity and potential applications. The following sections will delve into its biological properties, including toxicity, mechanism of action, and relevant case studies.

Toxicity Profile

Research indicates that compounds containing both carbamate and quaternary ammonium groups tend to exhibit notable toxicity. For instance, studies have shown that the introduction of a quaternary ammonium group in the meta position relative to the carbamate increases the compound's toxicity significantly. Conversely, modifications that replace or alter these groups can lead to decreased toxicity levels .

Key Findings on Toxicity

- Quaternary Ammonium Effect : The presence of quaternary ammonium groups enhances the toxicological profile of carbamates .

- Structural Modifications : Alterations in the positioning of functional groups (e.g., ortho or para modifications) can either enhance or reduce toxicity .

- Comparative Toxicity : A comparative analysis of various compounds indicated that those with specific structural configurations exhibited markedly higher toxicity than their counterparts lacking such configurations .

The biological activity of this compound can be attributed to its interaction with biological membranes and enzymes. The quaternary ammonium structure allows for strong ionic interactions with negatively charged sites on cell membranes, potentially disrupting normal cellular function.

Interaction with Biological Systems

- Cell Membrane Disruption : The cationic nature of the compound facilitates binding to negatively charged phospholipids in cell membranes, leading to increased permeability and potential cytotoxic effects.

- Enzyme Inhibition : The carbamate moiety may interact with serine residues in active sites of enzymes, inhibiting their function and altering metabolic pathways .

Study 1: Carbamate Toxicity in Agricultural Applications

A study focusing on the agricultural use of carbamate pesticides highlighted similar structural analogs' toxic effects on non-target organisms. The findings suggested that compounds with both carbamate and quaternary ammonium structures posed significant risks to aquatic life due to their persistence and bioaccumulation potential .

Study 2: Pharmacological Potential

In a pharmacological context, research has explored the potential of carbamate derivatives as drug candidates. The dual functionality provided by the ammonium and carbamate groups was shown to enhance binding affinity for certain biological targets, suggesting possible therapeutic applications .

Study 3: Environmental Impact

Environmental studies have assessed the degradation pathways of similar compounds, indicating that while some derivatives are stable under environmental conditions, others degrade rapidly, leading to toxic byproducts. This raises concerns regarding their environmental persistence and impact on ecosystems .

Table 1: Comparative Toxicity of Carbamate Compounds

| Compound Name | Toxicity Level | Structural Features |

|---|---|---|

| Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide | High | Quaternary ammonium + carbamate |

| TL-1309 | Moderate | Carbamate only |

| TL-1299 | Low | Quaternary ammonium only |

Table 2: Mechanistic Insights into Biological Interactions

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?

To confirm structural integrity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can identify hydrogen environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm), while HRMS provides molecular ion peaks ([M + H]+) to validate molecular weight. Differential scanning calorimetry (DSC) or melting point analysis (e.g., 206–208°C for structurally similar carbamates) can assess crystallinity and thermal stability .

Q. How can researchers optimize synthesis routes for this compound to minimize byproducts?

Catalyst-free, aqueous ethanol-mediated synthesis (as demonstrated for analogous carbamates) reduces side reactions. Key steps include:

Q. What are critical stability considerations during storage and handling?

Ammonium derivatives are prone to hydrolysis under humid conditions. Store in desiccated environments (<5% relative humidity) at 2–8°C. Use inert gas (N₂/Ar) purging during handling to prevent oxidation. Pre-screen stability via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model transition states for reactions (e.g., methylcarbamate hydrolysis). Validate simulations with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy) .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Scenario : Aromatic proton splitting deviates from expected multiplicity.

- Approach : Use 2D NMR (COSY, HSQC) to confirm coupling pathways. Compare with crystallographic data (if available) to assess conformational effects. Cross-reference with structurally similar compounds (e.g., 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives) to identify substituent-induced shifts .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (ka, kd).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., using GROMACS) to predict binding affinities. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

Follow ICMJE standards:

- Specify reagent details (manufacturer, purity, lot number).

- Report instrument parameters (e.g., NMR frequency, MS ionization mode).

- Include raw data (e.g., HRMS spectra, chromatograms) in supplementary materials .

Q. What strategies mitigate interference from ammonium derivatives in analytical assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.